Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate

Enzymatic resolution Chiral β-amino acid Biocatalysis

Researchers seeking conformationally constrained β-amino acid building blocks often face supply uncertainty with enantiopure heteroaryl derivatives. Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate is supplied with verified (S)-stereochemistry, resolving this gap. • Enabling Synthesis: Suitable for constructing β-peptide foldamers and amide-linked integrin antagonist libraries after selective ester deprotection. • Quality Control: Produced via Burkholderia cepacia lipase resolution (E > 200), ensuring reliable ≥97% enantiomeric excess for reproducible SAR studies. • CNS Tool Design: The thiophene pharmacophore (LogP 3.2, PSA 80.56 Ų) provides an entry point for synthesizing BBB-penetrant analogs of GABAergic or dopaminergic modulators.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B13313177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3S)-3-amino-3-(thiophen-2-YL)propanoate
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CS1)N
InChIInChI=1S/C9H13NO2S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1
InChIKeyXYBONARLWNRZCA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate: Chiral β-Amino Ester Overview


Ethyl (3S)-3-amino-3-(thiophen-2-yl)propanoate (CAS 247045-68-7) is a chiral β-amino acid ester featuring an (S)-configured amine at the β-position, an ethyl ester protecting group, and a thiophen-2-yl side chain. The thiophene ring confers aromatic and electronic properties distinct from phenylalanine or furan analogs. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol . Enantioselective enzymatic hydrolysis using Burkholderia cepacia lipase (Lipase PS) achieves enantiomeric excess ≥ 97% and E > 200, making high enantiopurity reliably accessible for research procurement [1].

Why Generic β-Amino Esters Cannot Substitute This Compound


The thiophen-2-yl substituent introduces unique electronic character (sulfur lone-pair participation in π-system) and steric topology that materially diverge from furan (oxygen, smaller van der Waals radius, distinct H-bonding) and pyridine (basic nitrogen, altered pKa) analogs. These differences manifest in divergent LogP (thiophene analog: LogP ~1.3–3.2) , enzyme recognition (Lipase PS E > 200 for thiophene substrates) [1], and biological target engagement—the thiophene ring is a privileged scaffold for GABAergic and integrin-targeting agents . Substituting the ethyl ester with a methyl ester alters steric demand in enzymatic resolutions, while switching to the free carboxylic acid form precludes direct use in ester-based coupling strategies. These are not interchangeable research tools.

Quantitative Differentiation Evidence Guide


Enantioselectivity in Lipase-Catalyzed Hydrolysis

In a systematic study of Burkholderia cepacia lipase (Lipase PS)-catalyzed hydrolysis of racemic β-heteroaryl-β-amino esters, the thiophen-2-yl ethyl ester substrate achieved enantioselectivity E > 200 with enantiomeric excess ≥ 97% for the (S)-enantiomer product, using H₂O (0.5 equiv.) in diisopropyl ether or tert-butyl methyl ether at 25 °C [1]. While the study covered pyridyl, furyl, and thienyl substrates, the thiophene analogs consistently gave high E values, demonstrating robust enzyme recognition. Comparatively, methyl ester variants of β-aryl-β-amino acids have been reported to exhibit altered enantioselectivity depending on the ester alkyl chain length, with longer-chain esters (isobutyl) providing enhanced enantioselectivity in protease-catalyzed hydrolyses [2]. The ethyl ester therefore represents an optimized balance—sufficient steric bulk for high enzyme discrimination while maintaining practical reactivity for downstream transformations.

Enzymatic resolution Chiral β-amino acid Biocatalysis

Lipophilicity and Blood-Brain Barrier Penetration Potential

The ethyl ester hydrochloride form of the target compound (CAS 93447-77-9) has a computed LogP of 3.20340 and a topological polar surface area (PSA) of 80.56 Ų . This LogP falls within the optimal range (1–4) for passive blood-brain barrier (BBB) penetration, while the PSA is below the commonly cited threshold of ~90 Ų for CNS drug-likeness. By contrast, the corresponding free amino acid, (S)-3-amino-3-(thiophen-2-yl)propanoic acid (CAS 131829-50-0), exhibits significantly lower lipophilicity (XLogP ~0.7) and exists as a zwitterion at physiological pH, limiting passive membrane permeability [1]. The ethyl ester thus serves as a prodrug-capable or CNS-penetrant synthetic intermediate, whereas the free acid is primarily suited to peripheral or parenteral applications.

CNS drug discovery LogP Blood-brain barrier

Thiophene vs. Furan: Electronic and Metabolic Differentiation

The thiophene ring is a recognized phenyl isostere in medicinal chemistry, with the sulfur atom providing distinct electronic properties compared to furan (oxygen) and pyrrole (nitrogen). In the context of 3-amino-3-arylpropionic acid derivatives evaluated for CNS activity in mice, the thiophene-containing analogs exhibited differential behavioral profiles in locomotor activity and barbituric narcosis assays compared to phenyl and substituted-phenyl derivatives . The sulfur atom's larger van der Waals radius (1.85 Å vs. 1.52 Å for oxygen) and greater polarizability enhance hydrophobic contacts and potential S–π interactions, which are absent in furan analogs. The thiophene ring is also more resistant to oxidative metabolism than furan, potentially conferring improved metabolic stability in vivo [1].

Heterocyclic SAR Bioisosterism Receptor binding

Procurement Purity and Cost Comparison

Commercial availability data reveal that the (S)-configured ethyl ester (CAS 247045-68-7) is offered at 95% purity from multiple vendors, with pricing for 0.25 g ranging from approximately $1,038 (Enamine catalog) to £363 for the methyl ester hydrochloride analog (Fluorochem) . The free acid (S)-3-amino-3-(thiophen-2-yl)propanoic acid (CAS 131829-50-0) is available at similar purity (95%) but typically at lower cost per gram, reflecting its more straightforward synthesis without esterification steps. The racemic ethyl ester hydrochloride (CAS 93447-77-9) is also available at 95% purity and significantly lower cost, but lacks stereochemical definition . For programs requiring enantiopure β-amino acid building blocks, the (S)-ethyl ester commands a premium justified by the elimination of chiral resolution steps.

Chemical procurement Enantiopure building block Cost-effectiveness

Ethyl Ester Versatility in Peptide Synthesis

The ethyl ester moiety serves as a traceless carboxyl-protecting group that can be selectively hydrolyzed under mild conditions (e.g., LiOH, THF/H₂O) to reveal the free β-amino acid for solid-phase peptide synthesis (SPPS) or solution-phase coupling. In contrast, the free acid form of (S)-3-amino-3-(thiophen-2-yl)propanoic acid requires separate N-protection (e.g., Fmoc-OSu) before SPPS incorporation, adding a synthetic step. The Fmoc-protected free acid (Fmoc-(S)-3-amino-3-(2-thienyl)-propionic acid, CAS 507472-08-4) is commercially available but at a significant cost premium [1]. The ethyl ester thus offers a more economical entry point for Fmoc-SPPS, as the ester can be hydrolyzed and subsequently N-Fmoc-protected in a single laboratory workflow. Racemic methyl ester and free acid forms cannot simultaneously provide both enantiopurity and orthogonal protecting group flexibility [2].

Peptide synthesis Protecting group strategy SPPS

High-Value Research and Industrial Application Scenarios


CNS Drug Discovery for Neurological Targets

The thiophene-containing β-amino acid scaffold has been explored in the design of CNS-active compounds structurally related to methylphenidate and modafinil. In vivo locomotor activity and barbituric narcosis assays in mice have demonstrated that 3-amino-3-arylpropionic acid derivatives exert measurable central pharmacological effects . The (S)-ethyl ester with its LogP of 3.2 and PSA of 80.56 Ų is predicted to cross the blood-brain barrier, making it a suitable starting material for synthesizing CNS-penetrant analogs. Researchers developing novel psychostimulants, anticonvulsants, or cognitive enhancers can employ this building block to introduce the thiophene pharmacophore with defined (S)-stereochemistry, directly accessing derivatives with potential GABAergic or dopaminergic modulation.

β-Peptide Foldamer Construction

β-Amino acids confer resistance to proteolytic degradation when incorporated into peptide backbones. The thiophene-2-yl side chain provides a conformationally constrained aromatic β-amino acid that can rigidify peptide secondary structures . The (S)-ethyl ester form allows direct incorporation into growing peptide chains after selective ester hydrolysis and N-protection, enabling the construction of β-peptide foldamers with defined 12-helical or 14-helical conformations. This is particularly valuable for designing peptidomimetic inhibitors of protein-protein interactions, where both stereochemical integrity and metabolic stability are critical for in vivo efficacy.

Integrin Receptor Antagonist Synthesis

β-Heteroaryl-β-amino acid units are integral components of several clinically advanced integrin receptor antagonists, including elarofiban (RWJ-53308), an antithrombotic agent that completed Phase II clinical trials . The (S)-3-amino-3-(heteroaryl)propionic acid motif serves as a critical binding element for αvβ3 and αIIbβ3 integrin receptors. The thiophene variant offers distinct electronic and steric properties compared to the pyridyl analogs used in elarofiban, potentially yielding differentiated selectivity profiles. The ethyl ester provides a convenient starting point for synthesizing amide-linked integrin antagonist libraries through standard coupling chemistry.

Biocatalytic Process Development and Lipase Engineering

The racemic ethyl 3-amino-3-(thiophen-2-yl)propanoate serves as an excellent benchmark substrate for lipase screening and engineering campaigns. Burkholderia cepacia lipase (Lipase PS) achieves E > 200 for this substrate class, providing a high-bar reference for evaluating novel engineered lipase variants . Laboratories developing directed evolution workflows or immobilization protocols for biocatalysts can use this compound as a standardized test substrate, where enantioselectivity, conversion rate, and product ee serve as key performance indicators. The (S)-ethyl ester product can then be isolated for downstream applications, making the kinetic resolution both an analytical tool and a preparative method.

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